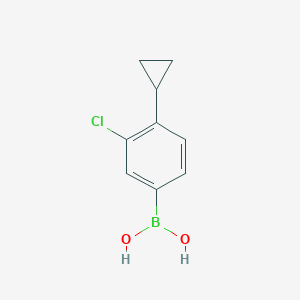
(3-Chloro-4-cyclopropylphenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Chloro-4-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C9H10BClO2. It is a boronic acid derivative, characterized by the presence of a boronic acid group (-B(OH)2) attached to a phenyl ring substituted with a chlorine atom at the third position and a cyclopropyl group at the fourth position. This compound is of significant interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions .
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3-Chloro-4-cyclopropylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. One common approach is the Ir-catalyzed borylation of arenes, followed by oxidative cleavage of the pinacol boronates with sodium periodate (NaIO4) . This method is favored for its efficiency and high yield.
Industrial Production Methods
In industrial settings, the production of boronic acids often employs large-scale organometallic reactions. The use of boric esters such as B(Oi-Pr)3 or B(OEt)3 in combination with organometallic reagents allows for the efficient synthesis of boronic acids . The reaction conditions are optimized to ensure high purity and yield, making the process suitable for large-scale production.
化学反应分析
Types of Reactions
(3-Chloro-4-cyclopropylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Hydrogen peroxide (H2O2), sodium periodate (NaIO4).
Bases: Potassium carbonate (K2CO3), sodium hydroxide (NaOH).
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
科学研究应用
(3-Chloro-4-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs, which have shown promise in cancer treatment.
Industry: Applied in the production of advanced materials and polymers.
作用机制
The mechanism of action of (3-Chloro-4-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium complex. The palladium catalyst facilitates the transfer of the aryl group from the boronic acid to the halide, forming a new carbon-carbon bond . This reaction proceeds through a series of steps, including oxidative addition, transmetalation, and reductive elimination .
相似化合物的比较
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents.
(4-Chlorophenyl)boronic Acid: Contains a chlorine substituent but lacks the cyclopropyl group.
(3-Cyclopropylphenyl)boronic Acid: Contains a cyclopropyl group but lacks the chlorine substituent.
Uniqueness
(3-Chloro-4-cyclopropylphenyl)boronic acid is unique due to the presence of both chlorine and cyclopropyl substituents on the phenyl ring. These substituents can influence the reactivity and selectivity of the compound in various chemical reactions, making it a valuable reagent in organic synthesis .
属性
分子式 |
C9H10BClO2 |
|---|---|
分子量 |
196.44 g/mol |
IUPAC 名称 |
(3-chloro-4-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-5-7(10(12)13)3-4-8(9)6-1-2-6/h3-6,12-13H,1-2H2 |
InChI 键 |
YEFRNNPUQHDKGJ-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC(=C(C=C1)C2CC2)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


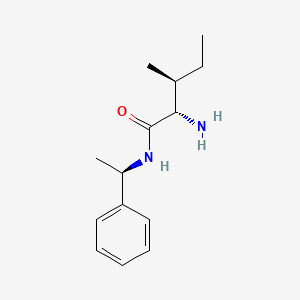
![2-oxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B15302224.png)
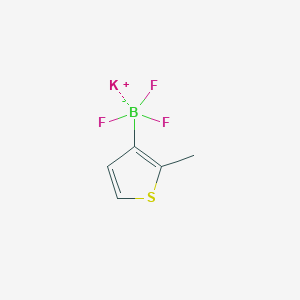
![3-[4-Bromo-2-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15302243.png)
![Ethyl 3-(4-cyanophenyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B15302251.png)
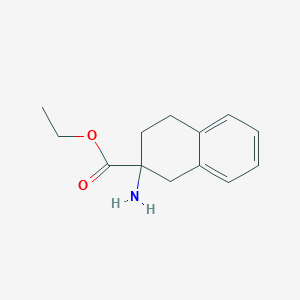
![Ethyl 2-(hydroxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B15302260.png)
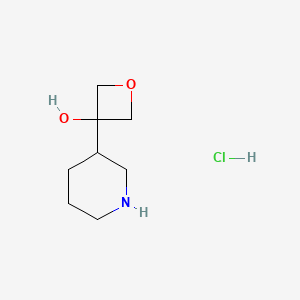
![{1-[3-(Benzyloxy)propyl]cyclopropyl}methanamine](/img/structure/B15302275.png)
![1-[2-(Aminomethyl)-1-benzylazetidin-2-yl]methanamine](/img/structure/B15302282.png)
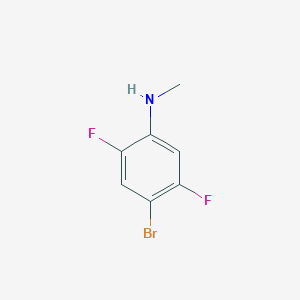
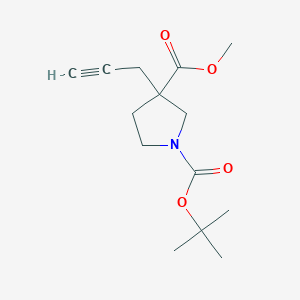
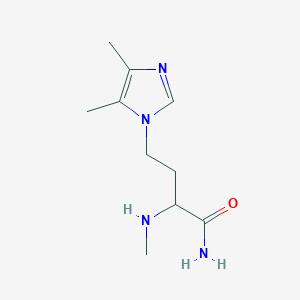
![6-Acetamido-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B15302300.png)
